N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that features both a thiadiazole and an indole moiety. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure suggests it may have significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the condensation of 4-methoxybenzylamine with a thiadiazole derivative under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, with steps including purification and characterization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine: Known for its STAT3 inhibitory activity.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide stands out due to its unique combination of a thiadiazole and an indole moiety, which may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H20N4O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H20N4O3S/c1-27-16-5-3-14(4-6-16)11-20-23-24-21(29-20)22-19(26)13-25-10-9-15-12-17(28-2)7-8-18(15)25/h3-10,12H,11,13H2,1-2H3,(H,22,24,26) |
InChI Key |
VJLUAVXENCMVSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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